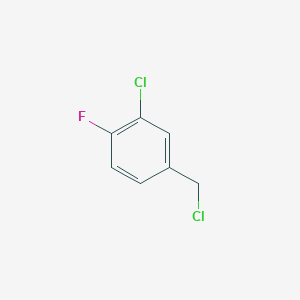

2-Chloro-4-(chloromethyl)-1-fluorobenzene

Description

2-Chloro-4-(chloromethyl)-1-fluorobenzene (CAS: 2994-69-6) is a halogenated aromatic compound with a benzene core substituted at positions 1 (fluoro), 2 (chloro), and 4 (chloromethyl). The chloromethyl group (-CH₂Cl) introduces reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions. Its molecular formula is C₇H₅Cl₂F, with a molecular weight of 179.48 g/mol (calculated). The compound is typically stored at room temperature and is commercially available in high purity (98%) .

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCXYDVBTPDXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511014 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2994-69-6 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-1-fluorobenzene typically involves the chlorination of 4-(chloromethyl)-1-fluorobenzene. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to a methyl group.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the halogens.

Oxidation: Products include benzaldehyde or benzoic acid derivatives.

Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-1-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

Material Science: It is utilized in the preparation of functional materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-1-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring influences the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-Chloro-4-(chloromethyl)-1-fluorobenzene and Analogues

*Physical state inferred from structurally similar 2-bromo analogue .

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity

- Chloromethyl (-CH₂Cl) vs. Bromine/Bromomethyl :

The target compound’s chloromethyl group is more electronegative than bromine (’s analogue), leading to faster nucleophilic displacement reactions. However, bromine’s larger atomic radius may stabilize transition states in aromatic substitutions . - Difluoromethyl (-CF₂H) vs. Chloromethyl :

The difluoromethyl group () is strongly electron-withdrawing, reducing electron density on the benzene ring and directing electrophilic attacks to specific positions (e.g., para to fluorine) . - Methoxy (-OCH₃) vs. Chloromethyl: Methoxy groups () are electron-donating, increasing solubility in polar solvents (e.g., methanol) and directing electrophilic substitution to the meta position relative to the substituent .

Physicochemical Properties

Biological Activity

2-Chloro-4-(chloromethyl)-1-fluorobenzene, also known by its CAS number 2994-69-6, is a chlorinated aromatic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C₇H₅Cl₂F

- Molecular Weight : 179.02 g/mol

- Physical State : Typically a colorless to yellow liquid.

- Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2-8°C.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is known to undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen substituents, which can influence its reactivity and interactions with biomolecules.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Cell Signaling Pathways : It could modulate signaling pathways, impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of chlorinated aromatic compounds, including this compound. Research has shown that similar compounds can induce apoptosis in cancer cells through:

- Activation of caspase pathways.

- Disruption of mitochondrial membrane potential.

A study demonstrated that derivatives of chlorinated benzene compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a role for this compound in cancer therapeutics .

Antimicrobial Properties

Chlorinated compounds are often evaluated for their antimicrobial activities. Preliminary data suggest that this compound may exhibit:

- Bactericidal effects against Gram-positive and Gram-negative bacteria.

- Fungicidal activity , which warrants further investigation into its applications in treating fungal infections.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values indicating effective concentrations. |

| Study B | Antimicrobial Activity | Showed inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus. |

| Study C | Enzyme Interaction | Identified potential inhibition of cytochrome P450 enzymes, suggesting implications for drug metabolism. |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched; however, similar compounds typically exhibit:

- Moderate absorption rates.

- Variable half-lives depending on metabolic pathways influenced by structural characteristics.

Safety and Toxicology

As with many chlorinated compounds, safety assessments are critical. The compound is classified with hazard statements indicating potential skin and eye irritation (GHS Pictogram: Danger). Further toxicological studies are necessary to establish safe handling practices and therapeutic windows.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.